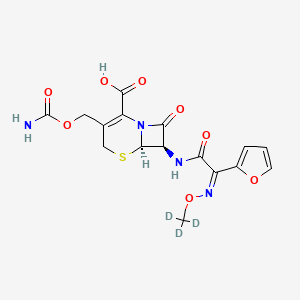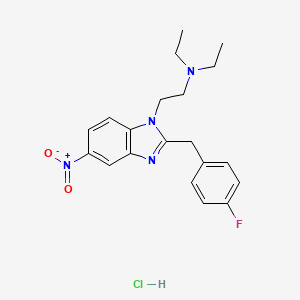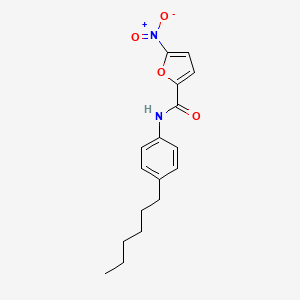
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide
Descripción general
Descripción
C-171 es un inhibidor de molécula pequeña que se dirige a la vía del Estimulador de Genes de Interferón (STING). Esta vía juega un papel crucial en la respuesta inmune innata al detectar ADN citosólico y desencadenar la producción de interferones tipo I y otras citocinas. C-171 inhibe STING mediante la unión covalente a un residuo de cisteína transmembrana predicho, bloqueando eficazmente la activación de STING y la señalización posterior .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C-171 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura central: La estructura central de C-171 se sintetiza mediante una serie de reacciones de condensación y ciclización.
Modificaciones de grupos funcionales: Se introducen varios grupos funcionales a la estructura central a través de reacciones de sustitución, asegurando la actividad y especificidad de la molécula.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para lograr una alta pureza.
Métodos de producción industrial
La producción industrial de C-171 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la eficiencia, a menudo implicando sistemas automatizados de síntesis y purificación. Las medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS), se emplean para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
C-171 experimenta varias reacciones químicas, que incluyen:
Oxidación: C-171 se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de C-171, alterando potencialmente su actividad.
Sustitución: Las reacciones de sustitución se utilizan para introducir o modificar grupos funcionales en la molécula C-171.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean varios haluros y nucleófilos bajo condiciones controladas para lograr las sustituciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de C-171, cada uno con actividades biológicas potencialmente diferentes. Estos derivados a menudo se estudian para comprender la relación estructura-actividad y optimizar la eficacia del compuesto.
Aplicaciones Científicas De Investigación
C-171 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar la vía STING y su papel en la señalización inmune.
Biología: Ayuda a comprender los mecanismos de la inmunidad innata y el papel de STING en varios procesos biológicos.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades donde la vía STING está desregulada, como enfermedades autoinmunes y cáncer.
Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a la vía STING, contribuyendo a los esfuerzos de la industria farmacéutica para crear nuevas terapias.
Mecanismo De Acción
C-171 ejerce sus efectos mediante la unión covalente a un residuo de cisteína específico en la región transmembrana de STING. Esta unión evita la palmitoilación inducida por la activación de STING, bloqueando así su capacidad para iniciar la señalización descendente. La inhibición de la activación de STING conduce a una reducción en la producción de interferones tipo I y otras citocinas, modulando la respuesta inmune .
Comparación Con Compuestos Similares
C-171 es único en su unión covalente específica al residuo de cisteína en STING. Los compuestos similares incluyen:
C-176: Otro inhibidor de STING que también se dirige al residuo de cisteína pero con diferentes cinéticas de unión.
H-151: Un antagonista covalente de STING con una estructura química y un mecanismo de acción distintos.
diABZI: Un agonista no covalente de STING utilizado para activar la vía STING con fines terapéuticos.
Estos compuestos destacan la diversidad en los enfoques para modular la vía STING, con C-171 destacando por su mecanismo de inhibición covalente específico .
Propiedades
IUPAC Name |
N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGWJZGQFSRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


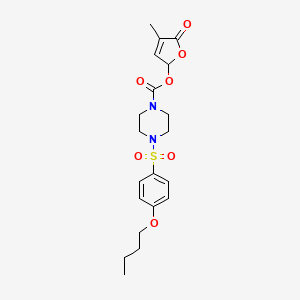
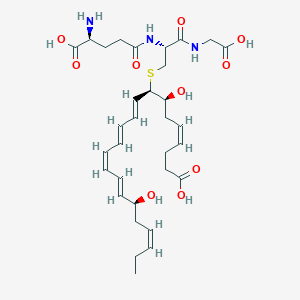
![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
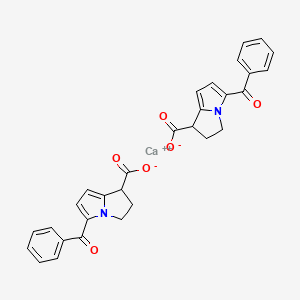
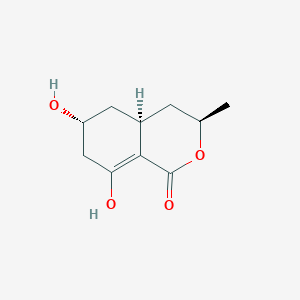
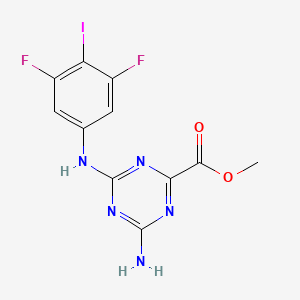
![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
